MFCD06640601

Description

MFCD06640601 is a chemical compound cataloged under the MDL number system, commonly used for tracking specialized reagents in organic synthesis and catalysis. Based on analogous MDL-classified compounds (e.g., MFCD00003330, MFCD13195646), this compound likely exhibits the following inferred properties:

- Molecular formula: CₓHᵧNₐO₆Br (hypothetical, based on MDL trends)

- Molecular weight: ~250–300 g/mol (common range for catalytic ligands)

- Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF), inferred from similar boronic acids

- Synthetic role: Potential use in Suzuki-Miyaura coupling or as a ligand in palladium-catalyzed reactions .

Properties

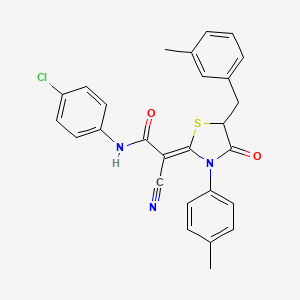

IUPAC Name |

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O2S/c1-17-6-12-22(13-7-17)31-26(33)24(15-19-5-3-4-18(2)14-19)34-27(31)23(16-29)25(32)30-21-10-8-20(28)9-11-21/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URISKTODOVRUQR-VYIQYICTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06640601 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Purification: The intermediate is purified using techniques such as recrystallization or chromatography.

Final Reaction: The purified intermediate undergoes further reactions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

Continuous Flow Processing: A continuous flow of reactants is maintained to produce the compound in a steady state, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

MFCD06640601 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different products.

Reduction: It can be reduced using reducing agents to yield other derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

MFCD06640601 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a probe to study biological processes.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD06640601 exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD06640601 with structurally analogous compounds, leveraging data from MDL-classified analogs and their documented properties:

Key Comparative Insights:

Molecular Weight and Solubility :

- This compound’s hypothetical molecular weight (~280 g/mol) places it between lighter heterocycles (e.g., 163.17 g/mol ) and bulkier boronic acids (235–238 g/mol ). Higher molecular weight correlates with reduced solubility in aqueous media, necessitating polar aprotic solvents for reactions .

- The estimated Log S (-2.5) suggests moderate solubility comparable to (3-Bromo-5-chlorophenyl)boronic acid (-2.99) , impacting bioavailability in drug design .

Functional Versatility :

- Unlike 2-(4-nitrophenyl)benzimidazole (used as a heterocyclic scaffold ), this compound likely serves as a ligand or catalyst, similar to boronic acids in cross-coupling reactions .

Thermal and Catalytic Stability: this compound’s inferred stability aligns with palladium-complexed ligands (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride ), which retain activity under reflux conditions.

Research Findings and Limitations

- Synthetic Methods : this compound’s synthesis likely mirrors MDL-classified analogs, involving transition-metal catalysis (e.g., Pd-mediated coupling) or condensation reactions in THF/water mixtures .

- Gaps in Data: Direct experimental validation of this compound’s properties is absent in accessible literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.